N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
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Overview
Description
N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form N,N-dimethylpiperidin-4-amine. This intermediate is then reacted with 2-nitrobenzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products:
Reduction of the nitro group: 2-amino-N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine.
Substitution reactions: Various substituted piperidine derivatives.
Condensation reactions: Imines or enamines.
Scientific Research Applications
Chemistry: N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used as a probe to study the interactions between small molecules and biological targets. It can be labeled with fluorescent or radioactive tags for imaging and tracking purposes .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N,N-dimethyl-1,4-butanediamine
- N,N-dimethyl-[(2-nitrophenyl)methyl]amine
- N,N-dimethyl-[(2-nitrophenyl)methyl]piperidine
Uniqueness: N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine is unique due to the presence of both a piperidine ring and a nitrophenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-15-9-7-13(8-10-15)16(2)11-12-5-3-4-6-14(12)17(18)19/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBURNGHHRAYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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